molecular formula C22H16FN3O5 B3533646 (5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione

(5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B3533646
M. Wt: 421.4 g/mol
InChI Key: FOURGNPLHHKPGW-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzyl group, a nitrophenyl-furan moiety, and an imidazolidine-2,4-dione core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazolidine-2,4-dione core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the imidazolidine core.

    Attachment of the nitrophenyl-furan moiety: This can be accomplished through a series of coupling reactions, such as Suzuki or Heck coupling, to introduce the furan ring followed by nitration to add the nitro group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further react to form different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones or carboxylic acids, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for drug discovery and development. Its ability to undergo various chemical transformations can be leveraged to design molecules with specific biological activities.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It could serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving oxidative stress or inflammation.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione exerts its effects is likely multifaceted. It may interact with various molecular targets, including enzymes and receptors, through its functional groups. The fluorobenzyl and nitrophenyl-furan moieties could facilitate binding to specific sites, while the imidazolidine-2,4-dione core may modulate the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione apart is its complex structure, which combines multiple functional groups in a single molecule

Properties

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O5/c1-13-6-7-14(10-19(13)26(29)30)20-9-8-16(31-20)11-18-21(27)25(22(28)24-18)12-15-4-2-3-5-17(15)23/h2-11H,12H2,1H3,(H,24,28)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOURGNPLHHKPGW-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
Reactant of Route 3
(5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
Reactant of Route 6
(5E)-3-(2-fluorobenzyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.